(S)-Tamsulosin Hydrochloride is classified as a selective alpha-1 adrenergic antagonist. It is specifically designed to inhibit the alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. This selectivity helps alleviate urinary symptoms associated with BPH by relaxing smooth muscle in these areas . The compound is derived from the thiazole class of compounds and has a complex molecular structure that contributes to its pharmacological effects.
The synthesis of (S)-Tamsulosin Hydrochloride involves several key steps:
(S)-Tamsulosin Hydrochloride has a complex molecular structure characterized by its specific stereochemistry. Its molecular formula is , and it features:
The stereocenter at the nitrogen atom contributes to its selectivity as an antagonist at adrenergic receptors. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
(S)-Tamsulosin Hydrochloride participates in various chemical reactions that are essential for its synthesis and analysis:
The mechanism of action of (S)-Tamsulosin Hydrochloride involves selective antagonism of alpha-1 adrenergic receptors:
(S)-Tamsulosin Hydrochloride exhibits several important physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability when used therapeutically.
(S)-Tamsulosin Hydrochloride is primarily used in clinical settings for:
(S)-Tamsulosin Hydrochloride is a sulfonamide-based compound with the systematic chemical name 5-[(2S)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride. Its molecular formula is C₂₀H₂₉ClN₂O₅S, yielding a molecular weight of 444.97 g/mol [6] [7]. The compound features a chiral center at the C2 position of its aminopropyl chain, adopting an S-configuration. This stereochemistry critically influences its biological activity [6].
The molecular architecture comprises:
Key structural features include hydrogen bond donors (sulfonamide -NH₂, protonated amine), hydrogen bond acceptors (sulfonyl oxygen, ether linkages), and a chloride counterion enhancing crystallinity [7]. The topological polar surface area is 108 Ų, indicating moderate membrane permeability [7].
Table 1: Atomic Composition of (S)-Tamsulosin Hydrochloride
Element | Count | Role in Molecular Structure |
---|---|---|
Carbon (C) | 20 | Backbone of aromatic rings/aliphatic chains |
Hydrogen (H) | 29 | Saturation of organic framework |
Chlorine (Cl) | 1 | Hydrochloride counterion |
Nitrogen (N) | 2 | Secondary amine and sulfonamide groups |
Oxygen (O) | 5 | Ether, sulfonyl, and methoxy moieties |
Sulfur (S) | 1 | Sulfonamide functional group |
Solubility: (S)-Tamsulosin Hydrochloride exhibits poor aqueous solubility (estimated 0.00655 mg/mL) due to its hydrophobic aromatic domains [7]. It demonstrates better solubility in polar organic solvents like methanol or dimethyl sulfoxide, facilitating pharmaceutical processing [3].
Stability: The compound is susceptible to photodegradation and hydrolytic decomposition under extreme pH conditions. The sulfonamide group may undergo hydrolysis in strong acids/bases, while the ethoxyphenoxy moiety is prone to oxidative degradation [7]. Storage recommendations include protection from light and maintenance at controlled room temperature (15–30°C) in airtight containers [3].
Crystallography: Crystalline (S)-Tamsulosin Hydrochloride adopts an orthorhombic lattice system with defined hydrogen-bonding networks. The protonated amine forms a strong ionic bond with chloride (N⁺–H···Cl⁻), while intermolecular N–H···O bonds between sulfonamide groups create stable crystal packing [7]. These interactions contribute to its melting point of approximately 230–235°C (with decomposition) [3].
Table 2: Physicochemical Stability Profile
Factor | Stability Response | Structural Vulnerability |
---|---|---|
Photolysis | Degrades under UV/visible light | Ethoxyphenoxy chromophore |
Acidic pH (pH < 3) | Deamination/sulfonamide cleavage | Protonation of tertiary amine |
Alkaline pH (pH > 9) | Ether bond hydrolysis | Electron-deficient aryl ether |
Oxidation | Quinone formation | Phenoxy ring activation |
The pharmacological activity of tamsulosin enantiomers exhibits significant stereodependence. The (S)-enantiomer demonstrates >20-fold higher binding affinity for α₁ₐ-adrenoceptors compared to its (R)-counterpart [6]. This preference originates from optimal three-point interaction with the adrenoceptor’s chiral binding pocket:
In contrast, the (R)-enantiomer shows reduced receptor occupancy due to steric hindrance from its inverted alkyl chain orientation [6]. The enantiomeric pair can be separated via chiral chromatography (e.g., polysaccharide-based chiral stationary phases) or enzymatic resolution [7].
Table 3: Comparative Properties of Tamsulosin Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
α₁ₐ-Adrenoceptor Binding Affinity (Kᵢ) | 0.02 nM | 0.45 nM |
α₁꜀-Adrenoceptor Binding Affinity (Kᵢ) | 0.22 nM | 2.1 nM |
Calculated logP | 3.05 | 3.05 |
Topological Polar Surface Area | 108 Ų | 108 Ų |
Receptor Binding Kinetics | Slow dissociation | Rapid dissociation |
The racemic mixture (clinically used) leverages contributions from both enantiomers, though the (S)-form dominates therapeutic effects. Silodosin—a structurally distinct α-blocker—shares the high α₁ₐ-selectivity of (S)-tamsulosin but exhibits 162-fold greater α₁ₐ/α₁꜀ selectivity than racemic tamsulosin due to optimized heterocyclic structure [4].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8